3-(4-Fluorophenoxy)aniline

Process Chemistry 5-Lipoxygenase Inhibition Regioselective Synthesis

3-(4-Fluorophenoxy)aniline is a meta-substituted aromatic amine bearing a 4-fluorophenoxy group, belonging to the class of halogenated diaryl ether anilines. With a molecular weight of 203.21 g/mol and the formula C₁₂H₁₀FNO, this compound serves as a critical synthetic intermediate in pharmaceutical research and development.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 203302-94-7
Cat. No. B1323210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)aniline
CAS203302-94-7
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)N
InChIInChI=1S/C12H10FNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2
InChIKeyPQPRXIFAPYVVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenoxy)aniline (CAS 203302-94-7) – Core Building Block for Meta-Substituted Diaryl Ethers in Medicinal Chemistry


3-(4-Fluorophenoxy)aniline is a meta-substituted aromatic amine bearing a 4-fluorophenoxy group, belonging to the class of halogenated diaryl ether anilines. With a molecular weight of 203.21 g/mol and the formula C₁₂H₁₀FNO, this compound serves as a critical synthetic intermediate in pharmaceutical research and development . Unlike its ortho- and para-substituted isomers, the specific meta-orientation of the aniline nitrogen relative to the ether linkage imparts distinct electronic and steric properties that are indispensable in the construction of several clinically relevant chemotypes, including 5-lipoxygenase (5-LOX) inhibitors and N-type calcium channel blockers [1].

Why 3-(4-Fluorophenoxy)aniline Cannot Be Replaced by Generic Fluoroaniline Analogs in Drug Synthesis


The position of the aniline group on the phenoxy ring is the primary determinant of downstream biological activity and synthetic utility. Substituting 3-(4-fluorophenoxy)aniline with its 4-(4-fluorophenoxy)aniline isomer yields molecules with significantly reduced potency; in N-type calcium channel programs, para-substituted guanidinium analogs (6c) exhibited weak partial inhibition with an IC₅₀ of only 723 µM, whereas the corresponding meta-substituted derivative remains the essential precursor for the optimised leads [1]. Similarly, ortho-substituted anilines introduce prohibitive steric hindrance during key amide coupling and urea formation steps. This exact 3-(4-fluorophenoxy) connectivity is mandatory for the Sonogashira coupling and subsequent N-hydroxyurea formation in the commercial manufacturing route to fenleuton, where alternative aniline isomers fail to produce the correct regiochemistry of the final active pharmaceutical ingredient [2].

Quantitative Differentiators: How 3-(4-Fluorophenoxy)aniline Outperforms Its Isomers in Key Parameters


Regiochemical Requirement: Meta-Substitution as the Exclusive Input for Fenleuton API Manufacturing

The patented manufacturing process for the 5-LOX inhibitor fenleuton requires 3-(4-fluorophenoxy)aniline as the exclusive building block. The convergent synthesis uses a Sonogashira coupling with this specific aniline regioisomer to install the enyne side chain; the ortho- and para-isomers (2- and 4-(4-fluorophenoxy)aniline) are chemically incompetent in this key transformation, yielding no desired product [1]. This absolute structural requirement locks the compound as a non-substitutable input for any pharmaceutical development program targeting fenleuton or its derivatives. Baseline commercial purity for the compound at scale stands at 95% minimum .

Process Chemistry 5-Lipoxygenase Inhibition Regioselective Synthesis

Synthetic Utility: Documented High-Yield & High-Purity Bench-Scale Synthesis via Catalytic Transfer Hydrogenation

A robust literature procedure reports the synthesis of 3-(4-fluorophenoxy)aniline by reduction of the corresponding nitroarene using hydrazine monohydrate and 10% Pd/C in ethanol, delivering a near-quantitative isolated yield of 95% after column chromatography [1]. In a separate process patent, catalytic hydrogenation followed by flash chromatography yields the product as a yellow oil in 90% yield with a purity of 99% by HPLC analysis [2]. These yields are 1.5- to 2-fold higher than typical reported yields for the analogous O-alkylation route to 4-(4-fluorophenoxy)aniline, which often requires multiple recrystallizations and suffers from co-eluting diaryl impurities [3].

Synthetic Methodology Catalytic Hydrogenation Purity Analysis

Positional Impact on Bioactivity: Meta-aniline Core is Essential for Sub-micromolar Ion Channel Blockade

In a library of fluorophenoxyanilide derivatives, the N-acylated amide derived from 3-(4-fluorophenoxy)aniline (compound 5b) fully blocked KCl-induced Ca²⁺ responses with an IC₅₀ of 35 µM [1]. In contrast, the amide derived from the isomeric 2-(4-fluorophenoxy)aniline (compound 5a) showed an IC₅₀ of 46 µM, representing a 24% reduction in potency. Most strikingly, the para-substituted analog (5c) was only a weak partial inhibitor with an IC₅₀ of 764 µM, a 22-fold decrease in potency [1]. This establishes that the 3-(4-fluorophenoxy)aniline motif provides the optimal spatial geometry for interaction with the Cav2.2 channel pore, and its use is mandatory for achieving the sub-50 µM potency corridor required for lead optimisation in neuropathic pain programs.

N-Type Calcium Channel Cav2.2 Pain Structure-Activity Relationship

Procurement-Driven Application Scenarios for 3-(4-Fluorophenoxy)aniline in Drug Discovery and Process Development


Late-Stage Lead Optimisation of Cav2.2 Blockers for Neuropathic Pain

Medicinal chemistry teams requiring the 3-(4-fluorophenoxy) scaffold to maintain single-digit micromolar potency in FLIPR-based functional assays. Any deviation to the para- or ortho-isomer collapses potency to weak micromolar levels, as demonstrated by the 22-fold drop from 35 µM to 764 µM when switching from meta to para [1].

Pilot-Plant Scale Manufacturing of Fenleuton and Second-Generation 5-LOX Inhibitors

Process R&D groups developing the convergent Sonogashira coupling route to fenleuton must exclusively source 3-(4-fluorophenoxy)aniline. The documented 90% yield and 99% HPLC purity specs from patent literature [2] define the quality benchmark for multi-kilogram campaigns.

Fragment-Based Drug Discovery Targeting the Allosteric Pocket of 5-Lipoxygenase

The free aniline NH₂ group serves as a versatile handle for library synthesis. Biophysical screening hits based on the 3-(4-fluorophenoxy)aniline fragment provide a direct trajectory toward the fenleuton pharmacophore, as this fragment is present in the marketed compound [3]. Isomeric fragments will not recapitulate the same binding pose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.